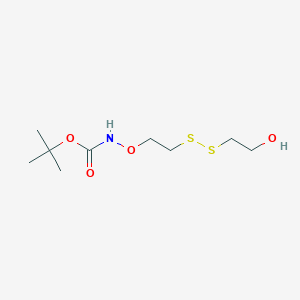

Boc-aminooxy-ethyl-SS-propanol

概要

説明

Boc-aminooxy-ethyl-SS-propanol is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a Boc-protected aminooxy group, which can be deprotected under mild acidic conditions to react with aldehyde or ketone groups, forming a stable oxime linkage. The disulfide bond in the compound can be cleaved by reduction .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-aminooxy-ethyl-SS-propanol involves multiple steps:

Protection of the aminooxy group: The aminooxy group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

Formation of the ethyl linker: The protected aminooxy group is then linked to an ethyl chain.

Incorporation of the disulfide bond: The ethyl chain is further modified to introduce a disulfide bond, which can be cleaved under reducing conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large quantities of intermediates are synthesized and purified.

Optimization of reaction conditions: Reaction conditions are optimized to maximize yield and purity.

Scale-up of the final product: The final product is synthesized in large batches, followed by purification and quality control

化学反応の分析

Types of Reactions

Boc-aminooxy-ethyl-SS-propanol undergoes several types of reactions:

Deprotection: The Boc group can be removed under mild acidic conditions.

Oxime formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form a stable oxime linkage.

Reduction: The disulfide bond can be cleaved by reducing agents.

Common Reagents and Conditions

Deprotection: Mild acids such as trifluoroacetic acid are used to remove the Boc group.

Oxime formation: Aldehydes or ketones are used as reactants, often in the presence of a catalyst.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used to cleave the disulfide bond

Major Products Formed

Deprotected aminooxy compound: Formed after Boc group removal.

Oxime-linked compound: Formed after reaction with aldehyde or ketone.

Reduced compound: Formed after cleavage of the disulfide bond

科学的研究の応用

Scientific Research Applications

The applications of Boc-aminooxy-ethyl-SS-propanol span several domains:

Chemistry

- Linker for Complex Molecules : It serves as a linker in the synthesis of complex molecules, facilitating the attachment of therapeutic agents to antibodies, thereby enhancing their specificity and efficacy .

Biology

- Protein Interaction Studies : The compound aids in studying protein interactions and modifications, providing insights into cellular mechanisms and pathways .

Medicine

- Targeted Drug Delivery : Its role in the development of ADCs allows for targeted delivery of cytotoxic drugs to cancer cells, minimizing damage to healthy tissues .

Industry

- Production of Specialized Chemicals : It is employed in the synthesis of various specialized chemicals and materials used in pharmaceuticals and biotechnology .

Case Studies

Several studies have highlighted the effectiveness of this compound in real-world applications:

- Antibody-drug Conjugate Development :

- Protein Modification Techniques :

- Synthesis of Targeted Therapies :

作用機序

The mechanism of action of Boc-aminooxy-ethyl-SS-propanol involves:

Deprotection: The Boc group is removed under acidic conditions, exposing the reactive aminooxy group.

Oxime formation: The aminooxy group reacts with aldehyde or ketone groups to form a stable oxime linkage.

Reduction: The disulfide bond is cleaved by reducing agents, releasing the linked molecule.

The molecular targets and pathways involved include the formation of stable oxime linkages and the cleavage of disulfide bonds, which are crucial for the stability and release of the linked molecules .

類似化合物との比較

Boc-aminooxy-ethyl-SS-propanol is unique due to its combination of a Boc-protected aminooxy group and a cleavable disulfide bond. Similar compounds include:

Boc-aminooxy-ethyl-SS-ethanol: Similar structure but with an ethanol linker.

Boc-aminooxy-ethyl-SS-butane: Similar structure but with a butane linker.

Boc-aminooxy-ethyl-SS-methane: Similar structure but with a methane linker.

These compounds share similar properties but differ in the length and type of the linker, affecting their reactivity and applications .

生物活性

Boc-aminooxy-ethyl-SS-propanol is a compound primarily recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This article delves into its biological activities, mechanisms, and research findings, supported by data tables and case studies.

Overview of this compound

This compound is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity. Its structure allows for selective cleavage in the presence of specific conditions, such as the reducing environment found in tumor tissues.

The biological activity of this compound is primarily attributed to its ability to form stable linkages with antibodies. Upon internalization by target cells, the linker is cleaved, releasing the cytotoxic drug. This mechanism enhances the therapeutic index of ADCs by ensuring that the drug is activated only within the tumor microenvironment.

Case Studies and Research Findings

-

Study on ADC Efficacy :

A study published in Journal of Medicinal Chemistry evaluated various ADCs utilizing this compound as a linker. The research demonstrated that ADCs with this linker showed improved targeting and reduced off-target effects compared to traditional linkers. The therapeutic efficacy was significantly enhanced in preclinical models of cancer. -

Stability and Release Mechanism :

Research highlighted in Bioconjugate Chemistry examined the stability of Boc-aminooxy linkers under physiological conditions. Results indicated that the compound maintains stability in circulation but undergoes rapid cleavage in reducing environments, leading to effective drug release at tumor sites. -

Comparative Analysis :

A comparative analysis involving various ADC linkers showed that this compound provided a favorable balance between stability and release kinetics. This was quantified through biodistribution studies using radiolabeled ADCs, which demonstrated enhanced accumulation in tumor tissues relative to normal tissues.

特性

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S2/c1-9(2,3)14-8(12)10-13-5-7-16-15-6-4-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJVBSKVTYVXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。